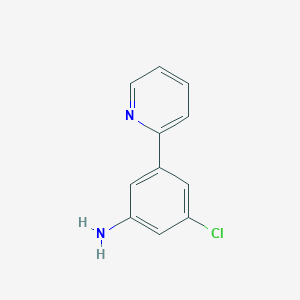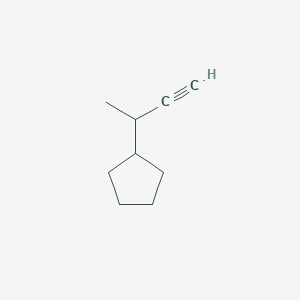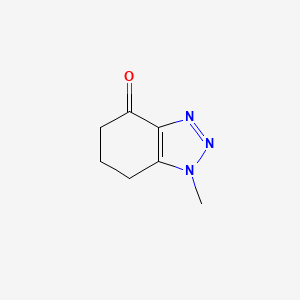![molecular formula C13H16N2O B6603780 1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one CAS No. 158439-87-3](/img/structure/B6603780.png)
1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one
Vue d'ensemble
Description
1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one is a heterocyclic compound that features a spiro linkage between a quinazoline moiety and a cyclopentane ring. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of anthranilic acid with cyclopentanone in the presence of a suitable catalyst can yield the desired spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or phase-transfer catalysis .
Analyse Des Réactions Chimiques
1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one can be compared with other quinazoline derivatives such as:
Quinazoline-2,4(1H,3H)-dione: Known for its anticancer and antimicrobial activities.
Quinazoline-4(3H)-one: Exhibits a broad spectrum of biological activities, including anti-inflammatory and anticonvulsant properties.
The uniqueness of 1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one lies in its spiro linkage, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Propriétés
IUPAC Name |
1-methylspiro[3H-quinazoline-2,1'-cyclopentane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-11-7-3-2-6-10(11)12(16)14-13(15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVLQNGPFYJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC13CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182131 | |
| Record name | 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158439-87-3 | |
| Record name | 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158439-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)

![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)




![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)

![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)


![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)
